molecular formula C11H9ClN2O B8360539 5-Chloro-3-phenoxy-2-pyridinamine

5-Chloro-3-phenoxy-2-pyridinamine

Cat. No.: B8360539
M. Wt: 220.65 g/mol
InChI Key: AZUTZVQYMKBTBQ-UHFFFAOYSA-N
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Description

5-Chloro-3-phenoxy-2-pyridinamine is a useful research compound. Its molecular formula is C11H9ClN2O and its molecular weight is 220.65 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-3-phenoxy-2-pyridinamine, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

  • Route 1: React 5-chloro-2-hydroxypyridine with a phenoxy-containing reagent (e.g., aryl halides) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO at 80–100°C .
  • Route 2: Use Buchwald-Hartwig amination to introduce the phenoxy group, employing palladium catalysts and ligands (e.g., Xantphos) .

Optimization Tips:

  • Monitor reaction progress via TLC or HPLC.
  • Adjust solvent polarity and temperature to improve yield.
  • Use anhydrous conditions to minimize hydrolysis of intermediates.

Table 1: Key Synthetic Parameters

ParameterTypical RangeImpact on Yield
Temperature80–120°CHigher temps favor faster kinetics but may degrade sensitive intermediates.
Catalyst Loading1–5 mol% PdExcess catalyst increases cost without significant yield improvement.
Reaction Time12–24 hoursExtended time may lead to side reactions (e.g., over-chlorination).

Q. What analytical methods are recommended for characterizing this compound?

Answer:

  • Structural Confirmation: Use 1^1H/13^{13}C NMR to verify substituent positions on the pyridine ring. Chlorine and phenoxy groups induce distinct deshielding patterns .
  • Purity Assessment: Employ reverse-phase HPLC with a C18 column (UV detection at 254 nm). A typical mobile phase is acetonitrile/water (70:30) with 0.1% TFA .
  • Mass Analysis: High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., [M+H]+^+ peak at m/z 239.05 for C11_{11}H8_{8}ClN2_{2}O) .

Q. How should researchers handle solubility and stability challenges during experiments?

Answer:

  • Solubility: The compound is sparingly soluble in water. Use DMSO or DMF for stock solutions (e.g., 10 mM). For biological assays, dilute in PBS with <1% organic solvent to avoid cytotoxicity .
  • Stability:
    • Store lyophilized powder at -80°C (6-month stability).
    • Avoid repeated freeze-thaw cycles of stock solutions.
    • Protect from light to prevent photodegradation of the chloropyridine moiety .

Table 2: Stability Under Different Conditions

ConditionHalf-LifeRecommended Use Window
-80°C (lyophilized)>6 monthsLong-term storage
-20°C (solution)1 monthShort-term experiments
Room temperature24 hoursImmediate use only

Advanced Research Questions

Q. How can researchers investigate the electronic effects of the chloro-phenoxy substituents on reactivity?

Answer:

  • Computational Studies: Perform DFT calculations (e.g., Gaussian or ORCA) to map electron density distribution and identify nucleophilic/electrophilic sites on the pyridine ring .
  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated analogs to probe hydrogen-bonding or radical intermediates in substitution reactions .
  • Spectroscopic Probes: Use UV-Vis spectroscopy to track charge-transfer interactions in metal complexes (e.g., with Cu2+^{2+}) .

Q. What strategies are effective for resolving contradictions in reported bioactivity data?

Answer:

  • Reproducibility Checks: Validate assay conditions (e.g., cell line viability, endotoxin levels) across independent labs.
  • Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that may influence activity .
  • Dose-Response Analysis: Perform IC50_{50} studies across a wider concentration range (e.g., 1 nM–100 µM) to account for batch-to-batch variability .

Case Study:
Inconsistent antiproliferative activity in cancer cell lines was traced to differences in serum protein binding across studies. Pre-incubating the compound with fetal bovine serum (FBS) before assays resolved discrepancies .

Q. How can the compound’s potential as a kinase inhibitor be systematically evaluated?

Answer:

  • In Vitro Screening: Use a kinase profiling panel (e.g., Eurofins KinaseProfiler) to assess inhibition of >100 kinases at 1 µM .
  • Binding Mode Analysis: Conduct X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify key interactions with ATP-binding pockets .
  • Cellular Validation: Perform Western blotting to measure downstream phosphorylation targets (e.g., ERK, AKT) in treated vs. untreated cells .

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

5-chloro-3-phenoxypyridin-2-amine

InChI

InChI=1S/C11H9ClN2O/c12-8-6-10(11(13)14-7-8)15-9-4-2-1-3-5-9/h1-7H,(H2,13,14)

InChI Key

AZUTZVQYMKBTBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(N=CC(=C2)Cl)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Bromo-5-chloropyridin-2-amine (50.0 g, 241 mmol), phenol (45.4 g, 482 mmol), copper(I)oxide (1.72 g, 12.1 mmol), (E)-2-hydroxybenzaldehyde oxime (6.61 g, 48.2 mmol), Cs2CO3 (157 g, 482 mmol), and 3A powdered molecular (72.3 g) sieves were placed in DMF (300 mL) and heated at 110° C. for 3 days. Reaction was cooled, then filtered through celite. Reaction was then partitioned between water and ether. An emulsion was formed and was filtered through a plug of celite. Water was extracted with ether then dried, filtered, and concentrated. Crude material was purified on a first silica gel chromatography (5-10% EtOAc in hexanes), and then on a second column to provide the title compound (8.00 g, 15.0% yield). 1H NMR (CDCl3) δ 7.80 (d, 1H), 7.39 (t, 2H), 7.19 (t, 1H), 7.03 (d, 2H), 6.94 (d, 1H), 4.76 (bs, 2H); Mass spectrum (apci) m/z=221 (100).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
45.4 g
Type
reactant
Reaction Step Two
Quantity
6.61 g
Type
reactant
Reaction Step Three
Name
Cs2CO3
Quantity
157 g
Type
reactant
Reaction Step Four
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six
Quantity
1.72 g
Type
catalyst
Reaction Step Seven
Yield
15%

Synthesis routes and methods II

Procedure details

3-Bromo-5-chloro-2-pyridinamine (520 mg, 2.5 mmol), phenol (2.0 g, 21.3 mmol), potassium hydroxide (flakes, 85%, 600 mg, 9.1 mmol) and anhydrous copper (II) sulphate (100 mg, 0.6 mmol) and dimethoxyethane (250 μl) were heated together at 140° C. for 2 h, allowed to cool and the mixture poured into water (50 ml). EtOAc extracts (5×15 ml) were filtered through celite and extracted into 2N HCl (4×10 ml). The combined aqueous extracts were basified with NaOH and re-extracted into EtOAc (3×20 ml), dried over MgSO4, and concentrated to a brown oil (230 mg). Purification by column chromatography on silica gel eluting with hexane—EtOAc (80:20) gave the title compound as a white solid (136 mg, 0.6 mmol). An analytical sample was prepared by crystallisation from hexane:
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
250 μL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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